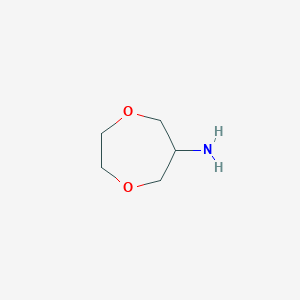

1,4-Dioxepan-6-amine

Vue d'ensemble

Description

“1,4-Dioxepan-6-amine” is a compound that falls under the category of amines . Amines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a hydrocarbon group . The specific compound “1,4-Dioxepan-6-amine” has a molecular weight of 117.15 g/mol.

Synthesis Analysis

The synthesis of amines involves several methods, including the reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

Molecular Structure Analysis

Amines are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen atom . The specific structure of “1,4-Dioxepan-6-amine” would need to be determined through further analysis.

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions with alkyl halides . More specific information about the chemical reactions of “1,4-Dioxepan-6-amine” would require further investigation.

Physical And Chemical Properties Analysis

Amines have certain characteristic physical and chemical properties. For instance, they show up at 0.5-5.0 ppm in 1H NMR spectra, and carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra . The specific physical and chemical properties of “1,4-Dioxepan-6-amine” would need to be determined through further analysis.

Applications De Recherche Scientifique

Synthesis and Material Chemistry

1,4-Dioxepan-6-amine is a key intermediate in the chemical industry, particularly in the synthesis of polyamides, polyureas, and polyepoxides. These materials have applications in automotive, aerospace, building, and health sectors. The synthesis of biobased amines, including 1,4-dioxepan-6-amine, from various biomass sources is a growing field of research. These amines are used as building blocks for biobased polymers, which are crucial for the development of sustainable materials (Froidevaux et al., 2016).

Polymerization Processes

Research has been conducted on the incorporation of primary amines into poly(1,5-dioxepan-2-one) via lipase-catalyzed ring-opening polymerization. This chemo-enzymatic strategy allows for the incorporation of different amines into polymers, demonstrating the versatility of 1,4-dioxepan-6-amine in polymer chemistry (Marzorati et al., 2008).

Olfactory Properties

1,4-Dioxepan-6-amine derivatives have been studied for their olfactory properties. For instance, 2-propyl-1,4-dioxepan-6-one has a green floral odor with anisic and cinnamic nuances. This research underlines the importance of the chemical structure in determining the olfactory characteristics of compounds (Plummer et al., 2015).

Pharmaceutical Applications

1,4-Dioxepan-6-amine has been explored in the pharmaceutical industry. For example, derivatives of 1,4-dioxane, similar in structure to 1,4-dioxepan-6-amine, have been designed as N-Methyl-d-aspartate (NMDA) receptor antagonists or σ1 receptor ligands. These compounds have potential applications in treating disorders related to these receptors (Bonifazi et al., 2015).

Analytical Chemistry

In analytical chemistry, 1,4-dioxepan-6-amine derivatives are used in the profiling and quantitation of amine group-containing metabolites. This has applications in identifying and quantifying a wide range of biologically significant compounds (Boughton et al., 2011).

Coordination Chemistry

The coordination chemistry of 1,4-diazepan-6-amine, a structurally related compound, has been studied. These compounds form complexes with various metals and have potential applications in catalysis and materials science (Romba et al., 2006).

Biomedical Applications

1,4-Dioxepan-6-amine derivatives have been investigated for biomedical applications. For example, the Staudinger reduction of cellulose derivatives has been used to produce aminated polysaccharides with potential applications in drug delivery and tissue engineering (Fox & Edgar, 2012).

Mécanisme D'action

Target of Action

The primary targets of Doxepin are the central nervous system’s biogenic amine reuptake, specifically norepinephrine and serotonin at synaptic nerve terminals .

Mode of Action

Doxepin increases the synaptic concentration of serotonin and norepinephrine in the central nervous system by inhibiting their reuptake by the presynaptic neuronal membrane .

Biochemical Pathways

The affected pathways involve serotonin and norepinephrine reuptake inhibition, which leads to an increase in the synaptic concentration of these neurotransmitters. This can result in downstream effects such as mood elevation in cases of depression .

Pharmacokinetics

Doxepin is metabolized in the liver via CYP2C19 and 2D6, and its metabolites include N-desmethyldoxepin, which is active. It is excreted in the urine, with less than 3% as unchanged drug or N-desmethyldoxepin .

Result of Action

The molecular and cellular effects of Doxepin’s action include an increase in the synaptic concentration of serotonin and norepinephrine, which can lead to mood elevation in cases of depression .

Action Environment

The action, efficacy, and stability of Doxepin can be influenced by various environmental factors, including the patient’s overall health, presence of other medications, and genetic factors affecting drug metabolism .

Safety and Hazards

Orientations Futures

The future directions for research on “1,4-Dioxepan-6-amine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore potential applications of this compound in various fields .

Propriétés

IUPAC Name |

1,4-dioxepan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-5-3-7-1-2-8-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEMWEUKFQJVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

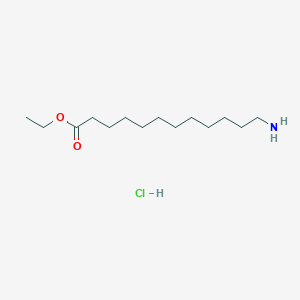

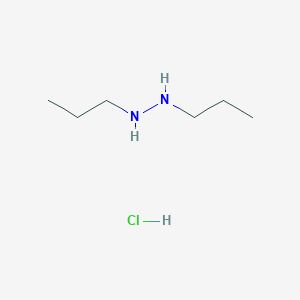

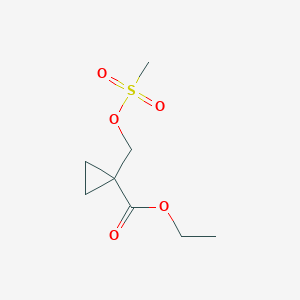

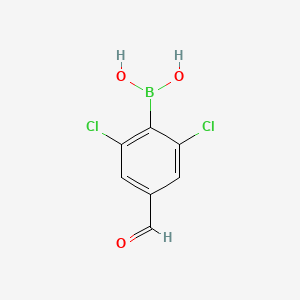

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)

![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)

![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)